REACTION_CXSMILES
|
Br[C:2]1[C:7]([OH:8])=[C:6](Br)[C:5]([Br:10])=[C:4](Br)[C:3]=1[Br:12].[Al+3].[Cl-].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[Br:10][C:5]1[CH:6]=[C:7]([OH:8])[CH:2]=[C:3]([Br:12])[CH:4]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1O)Br)Br)Br)Br
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
at reflux temperature under a nitrogen atmosphere overnight
|
Duration
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8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
cautiously added to ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel with EtOAc:heptane (1:4, v/v) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.91 mmol | |
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |